Ethyl-7,8-diamino-chroman-2-carboxylate

Description

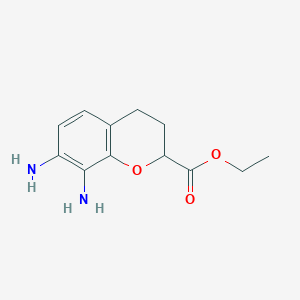

Ethyl-7,8-diamino-chroman-2-carboxylate (C₁₂H₁₆N₂O₃) is a chroman derivative characterized by a bicyclic chroman (benzopyran) scaffold substituted with amino groups at positions 7 and 8 and an ethyl carboxylate group at position 2. This compound is synthesized via a multi-step protocol involving palladium-catalyzed hydrogenation of nitro intermediates and subsequent deprotection steps (Scheme 1, ). Elemental analysis confirms its purity (Calc’d: C, 61.96%; H, 4.38%; N, 7.61%; Found: C, 61.69%; H, 4.41%; N, 7.5%) .

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

ethyl 7,8-diamino-3,4-dihydro-2H-chromene-2-carboxylate |

InChI |

InChI=1S/C12H16N2O3/c1-2-16-12(15)9-6-4-7-3-5-8(13)10(14)11(7)17-9/h3,5,9H,2,4,6,13-14H2,1H3 |

InChI Key |

BYLYWGAYXPDHMS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCC2=C(O1)C(=C(C=C2)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of Ethyl-7,8-diamino-chroman-2-carboxylate are best contextualized against related chroman and chromone derivatives. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Key Observations

Structural Variations: Amino vs. Carboxylate Position: The 2-carboxylate group in this compound distinguishes it from chromones (e.g., 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one), where the ketone at position 4 dominates reactivity .

Synthetic Complexity: this compound requires nitro reduction (Pd/C, H₂NNH₂) and Boc deprotection (CF₃COOH), steps absent in simpler chromones . Chromene derivatives like Ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate lack detailed synthetic protocols but emphasize safety precautions (e.g., P210: heat avoidance) .

Physicochemical Properties: Basicity: Substituted 2-(N,N-dimethylamino)chromones () exhibit pH-dependent basicity due to amino groups, a feature shared with this compound but modulated by its carboxylate .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl-7,8-diamino-chroman-2-carboxylate, and how can purity be assessed?

- Methodology : The compound is synthesized via catalytic hydrogenation of ethyl-7-benzylamino-8-nitro-4-oxo-4H-chromene-2-carboxylate using Pd/C (10%) under acidic conditions (12 N HCl) in ethanol for 12 hours . Alternative protocols include nitro group reduction using SnCl₂ and HCl at room temperature .

- Purity Assessment : Monitor reaction progress via TLC or HPLC. Confirm purity using elemental analysis (e.g., C: 61.69%, H: 4.41%, N: 7.5% ) and spectroscopic techniques (¹H/¹³C NMR, IR).

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or WinGX can determine bond lengths, angles, and hydrogen bonding. For example, disordered atoms in heterocyclic derivatives require iterative refinement and Fourier difference map analysis .

- Data Interpretation : Compare experimental results with computational models (e.g., DFT-optimized geometries) to validate stereoelectronic effects .

Q. Which analytical techniques are critical for characterizing amino-functionalized chroman derivatives?

- Methodology :

- Elemental Analysis : Verify stoichiometry (e.g., C₁₉H₁₆N₂O₆ ).

- Spectroscopy : Use ¹H NMR to confirm diamino substitution (δ 6.5–7.5 ppm for aromatic protons; δ 1.2–1.4 ppm for ethyl ester ).

- Mass Spectrometry : High-resolution ESI-MS to detect [M+H]⁺ or fragmentation patterns.

Advanced Research Questions

Q. How do metal-ion interactions influence the biological activity of this compound?

- Methodology : Study metal coordination (e.g., Cu²⁺, Zn²⁺) via UV-Vis spectroscopy (d-d transitions) and isothermal titration calorimetry (ITC) to quantify binding constants . For example, chroman-carboxylate complexes modulate enzyme activity by altering metal-dependent catalytic sites .

- Experimental Design : Compare bioactivity (e.g., antimicrobial assays) of free ligand vs. metal complexes to isolate coordination effects.

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .

- Validation : Correlate computed activation energies with experimental kinetics (e.g., Arrhenius plots for hydrolysis or acylation reactions ).

Q. How can contradictory bioassay results for chroman-carboxylate derivatives be resolved?

- Methodology :

- Data Triangulation : Cross-validate in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) results.

- Structural Tweaks : Synthesize analogs with modified substituents (e.g., trifluoromethyl groups ) to isolate structure-activity relationships (SAR).

- Statistical Analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., solubility, metabolic stability ).

Q. What strategies optimize the regioselectivity of this compound in heterocyclic ring formation?

- Methodology :

- Kinetic Control : Use low-temperature reactions (<0°C) to favor kinetic products.

- Directing Groups : Introduce temporary protecting groups (e.g., benzyl ) to steer cyclization pathways.

- Computational Screening : Molecular docking or MD simulations to predict preferred transition states .

Q. How do solvent polarity and pH affect the stability of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.